molecular formula C10H18O3 B2540765 (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid CAS No. 2248219-51-2

(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid

Cat. No.: B2540765
CAS No.: 2248219-51-2
M. Wt: 186.251
InChI Key: KFJFXPUUSWOXLF-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid is an organic compound with a unique structure that includes a dimethyloxan ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxan ring

Industrial Production Methods

In an industrial setting, the production of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact mechanism depends on the context in which the compound is used, such as its role in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(5,5-Dimethyloxan-2-yl)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.

    (2S)-2-(5,5-Dimethyloxan-2-yl)ethanoic acid: Similar structure with an ethanoic acid group.

Uniqueness

(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid is unique due to its specific combination of the dimethyloxan ring and propanoic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-(5,5-dimethyloxan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJFXPUUSWOXLF-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.